N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide
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Overview
Description
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their versatile applications in scientific research, ranging from drug development to material synthesis.
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of triazolopyrazines is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure enables diverse applications due to its ability to bind with a variety of enzymes and receptors in biological systems .Chemical Reactions Analysis
Triazolopyrazines can undergo various chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution . Additionally, they can be modified by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Fluoro-N-[(8-hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide, are available . It has a density of 1.6±0.1 g/cm^3, a molar refractivity of 72.6±0.5 cm^3, and a polar surface area of 92 Å^2 .Scientific Research Applications
Antibacterial Activity
This compound has shown promising antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazole nucleus is present as a central structural component in a number of drug classes such as antifungal . The commercially available triazole-containing drugs are fluconazole, voriconazole which are used as antifungal .
Anticancer Activity
The compound with most potential, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines . It also possessed superior c-Met kinase inhibition ability at the nanomolar level .
Antioxidant Activity
Triazole derivatives have been reported to possess antioxidant potential . The literature-based design of triazole moiety is present in Fig 1 .
Antiviral Activity
Triazole nucleus is present as a central structural component in a number of drug classes such as antiviral . The literature-based design of triazole moiety is present in Fig 1 .
Anti-inflammatory Activity
Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory . The commercially available triazole-containing drugs are used as anti-inflammatory .
Analgesic Activity
Triazole nucleus is present as a central structural component in a number of drug classes such as analgesic . The commercially available triazole-containing drugs are used as analgesic .
Antiepileptic Activity
Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . The commercially available triazole-containing drugs are rufinamide which is used as antiepileptic .
Future Directions
properties
IUPAC Name |
2-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S/c1-6-14-7(5-20-6)10(18)13-4-8-15-16-9-11(19)12-2-3-17(8)9/h2-3,5H,4H2,1H3,(H,12,19)(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWWCTXGGVTFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide |
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